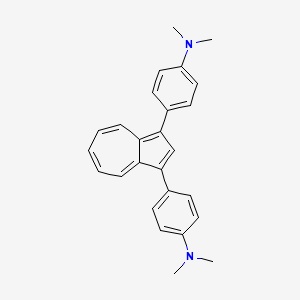
(4,5-Diphenylpent-4-en-1-yn-1-yl)(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,5-Diphenylpent-4-en-1-yn-1-yl)(trimethyl)silane is a compound characterized by its unique structure, which includes a trimethylsilyl group attached to a pentenynyl chain with diphenyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Diphenylpent-4-en-1-yn-1-yl)(trimethyl)silane typically involves the coupling of a trimethylsilyl group with a pentenynyl chain. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(4,5-Diphenylpent-4-en-1-yn-1-yl)(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alkanes or alkenes.
Substitution: Nucleophilic substitution reactions can replace the trimethylsilyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halides (e.g., HCl, HBr) and organometallic compounds (e.g., Grignard reagents) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes or alkenes. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
(4,5-Diphenylpent-4-en-1-yn-1-yl)(trimethyl)silane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound can be utilized in the development of bioactive molecules and pharmaceuticals.
Medicine: Research into its potential therapeutic properties is ongoing, with a focus on its role in drug design and delivery.
Mecanismo De Acción
The mechanism of action of (4,5-Diphenylpent-4-en-1-yn-1-yl)(trimethyl)silane involves its interaction with molecular targets through various pathways. The trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates during chemical reactions. Additionally, the diphenyl substituents can participate in π-π interactions, influencing the compound’s reactivity and selectivity in different reactions .
Comparación Con Compuestos Similares
Similar Compounds
Triethylsilane: Another silane compound used in reduction reactions and as a hydrosilylation reagent.
1,4-Bis(trimethylsilyl)benzene: A compound with similar structural features, used in the synthesis of advanced materials.
Uniqueness
(4,5-Diphenylpent-4-en-1-yn-1-yl)(trimethyl)silane is unique due to its combination of a trimethylsilyl group with a pentenynyl chain and diphenyl substituents. This structure imparts distinct reactivity and selectivity, making it valuable in various synthetic applications.
Propiedades
Número CAS |
834897-83-5 |
|---|---|
Fórmula molecular |
C20H22Si |
Peso molecular |
290.5 g/mol |
Nombre IUPAC |
4,5-diphenylpent-4-en-1-ynyl(trimethyl)silane |
InChI |
InChI=1S/C20H22Si/c1-21(2,3)16-10-15-20(19-13-8-5-9-14-19)17-18-11-6-4-7-12-18/h4-9,11-14,17H,15H2,1-3H3 |
Clave InChI |
GFIOAAFZLCBKKD-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CCC(=CC1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[({1,1,3-Tributyl-3-(2-methylhexan-3-yl)-3-[(propan-2-yl)oxy]distannoxanyl}oxy)carbonyl]oxidanide](/img/structure/B14193390.png)
![2-Amino-5-{[(5-methylpyrimidin-2-yl)amino]methyl}phenol](/img/structure/B14193398.png)
![1-[(2,6-Dimethylphenyl)methyl]-4-(2-ethoxyethyl)piperazine](/img/structure/B14193419.png)
![2-[5-(7-Phenylheptane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14193423.png)

![4-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14193439.png)
![2-[(Prop-2-yn-1-yl)oxy]ethyl prop-2-ynoate](/img/structure/B14193447.png)
![Oxazole, 2-[1,1'-biphenyl]-4-yl-4,5-dimethyl-](/img/structure/B14193450.png)
![Phenyl{4-[2-(phenylsulfanyl)ethenyl]phenyl}methanone](/img/structure/B14193465.png)


![3-Bromo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14193479.png)

![(E)-N-[4-(Hexyloxy)phenyl]-1-(4-hexylphenyl)methanimine](/img/structure/B14193485.png)
